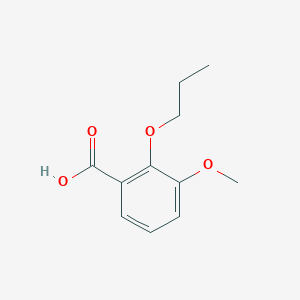
3-Methoxy-2-propoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-2-propoxybenzoic acid (3M2PBA) is an organic compound that has been studied extensively for its wide range of applications in the scientific field. It is a white crystalline solid with a melting point of approximately 125 °C and a boiling point of approximately 330 °C. 3M2PBA is a versatile compound with a number of unique properties that make it useful in various scientific applications.
科学的研究の応用
1. Synthesis and Characterization in Organic Chemistry
3-Methoxy-2-propoxybenzoic acid and its derivatives are actively studied in the field of organic chemistry for their synthesis and characterization. For instance, studies have focused on the synthesis of oligodeoxyribonucleotide using 3-methoxy-4-phenoxybenzoyl group for amino protection, which offers improved stability and mild deprotection conditions (Mishra & Misra, 1986). Additionally, the vibrational and surface-enhanced Raman spectra of vanillic acid (3-methoxy-4-hydroxybenzoic acid) have been analyzed, showing potential for analytical applications (Clavijo, Menendez, & Aroca, 2008).
2. Controlled Release of Flavor Compounds
There is also research into the use of 3-methoxy-2-propoxybenzoic acid derivatives in the encapsulation of flavor molecules. A study focused on the intercalation of vanillic acid into layered double hydroxide for controlled release of flavor in food products (Hong, Oh, & Choy, 2008).
3. Biochemical Applications
In biochemistry, derivatives of 3-methoxy-2-propoxybenzoic acid are utilized for studying metabolic processes. A notable example is the study of Pseudomonas putida, which metabolizes 3,4,5-trimethoxybenzoic acid and similar compounds, leading to insights into bacterial metabolism and potential biotechnological applications (Donnelly & Dagley, 1980).
4. Medicinal Chemistry and Pharmacology
In medicinal chemistry and pharmacology, 3-methoxy-2-propoxybenzoic acid derivatives are studied for their potential therapeutic properties. For example, a study on the synthesis, characterization, and evaluation of antioxidant properties of 1,3,4-thiadiazole derivatives including 2- and 3-methoxy cinnamic acids was conducted to explore their potential medicinal applications (Gür et al., 2017).
5. Material Science and Polymer Chemistry
In material science and polymer chemistry, research has been conducted on the novel carbon-carbon bond formation reactions involving methoxyallene oxide, a derivative of 3-methoxy-2-propoxybenzoic acid. This research has implications for the synthesis of new materials and compounds (Hayakawa & Shimizu, 2000).
特性
IUPAC Name |
3-methoxy-2-propoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-7-15-10-8(11(12)13)5-4-6-9(10)14-2/h4-6H,3,7H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPGLKPYMBAHEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-propoxybenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2401813.png)
![1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2401814.png)
![(2E,NZ)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2401815.png)
![1-(4-Fluorophenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2401816.png)
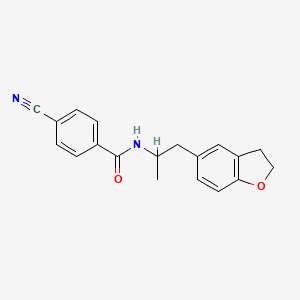
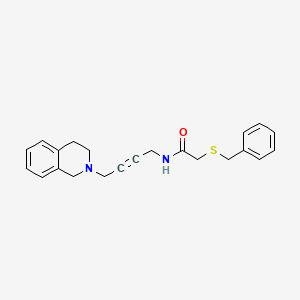
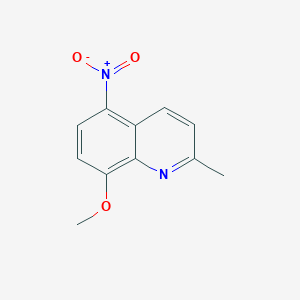
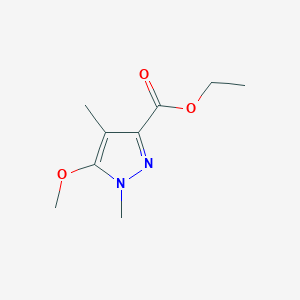
![4-methoxy-3,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2401824.png)
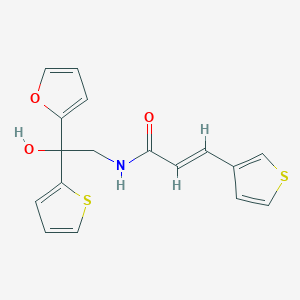
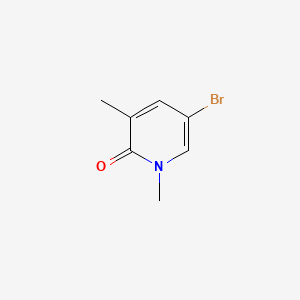
![9-(3,5-dimethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2401829.png)
![N-(2-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2401833.png)
